5-Amino-3-fluoro-N-methylpicolinamide
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Overview
Description
5-Amino-3-fluoro-N-methylpicolinamide is a chemical compound with the molecular formula C13H12FN3O2. It is an aromatic ether that appears as a white to yellow powder or crystals. This compound is known for its stability and non-reactivity under normal conditions of use, storage, and transport . It is used as a reagent in the synthesis of various pharmaceuticals, including Regorafenib, a multikinase inhibitor used in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-fluoro-N-methylpicolinamide involves several key steps:
Nitration and Reduction: The nitro group is reduced to an amine using FeCl3 and hydrazine hydrate, generating the desired compound.
Industrial Production Methods
The industrial production of this compound has been optimized to avoid the use of column chromatography, reduce reaction requirements, and increase overall yield and purity. The process involves the use of inexpensive materials and avoids the formation of impurities, making it cost-effective and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-fluoro-N-methylpicolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions involve the conversion of nitro groups to amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: FeCl3 and hydrazine hydrate are commonly used for reduction reactions.
Substitution: Various bases and solvents like THF, 1,4-dioxane, toluene, and DMF are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield amines, while oxidation reactions can produce various oxidized derivatives.
Scientific Research Applications
5-Amino-3-fluoro-N-methylpicolinamide has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 5-Amino-3-fluoro-N-methylpicolinamide involves its interaction with specific molecular targets and pathways. In the case of Regorafenib synthesis, the compound acts as an intermediate that undergoes further chemical transformations to produce the final drug. The molecular targets and pathways involved in these transformations are specific to the synthesis process and the intended pharmaceutical application .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-fluorophenoxy-N-methylpicolinamide: A structurally related compound used in similar applications.
4-Chloro-N-methylpicolinamide: Another related compound used in the synthesis of various pharmaceuticals.
Uniqueness
5-Amino-3-fluoro-N-methylpicolinamide is unique due to its specific chemical structure, which includes an amino group, a fluorine atom, and a methylpicolinamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in the synthesis of pharmaceuticals like Regorafenib .
Properties
Molecular Formula |
C7H8FN3O |
---|---|
Molecular Weight |
169.16 g/mol |
IUPAC Name |
5-amino-3-fluoro-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C7H8FN3O/c1-10-7(12)6-5(8)2-4(9)3-11-6/h2-3H,9H2,1H3,(H,10,12) |
InChI Key |
FTJQHNJHVMSTLZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=N1)N)F |
Origin of Product |
United States |
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